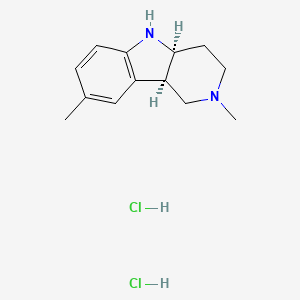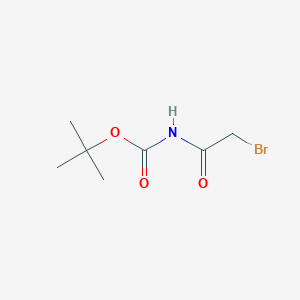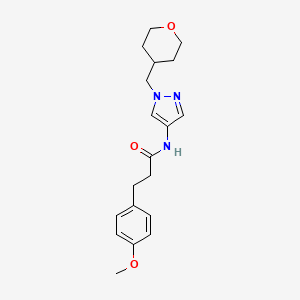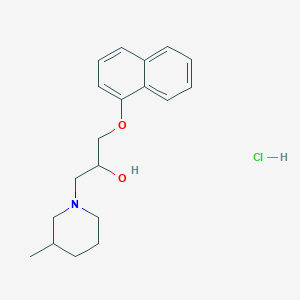
Stobadine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stobadine dihydrochloride is a well-known antioxidant and free radical scavenger . It has the potential to protect various tissues against oxidative stress . It is also used as a neuroprotectant .
Synthesis Analysis
Based on stobadine, a series of new stobadine derivatives were developed with improved pharmacodynamic and toxicity profiles . The stobadine molecule was modified mostly by electron-donating substitution on the benzene ring and by alkoxycarbonyl substitution at the N-2 position .Molecular Structure Analysis
The molecular structure of stobadine dihydrochloride is based on the hexahydropyridoindole scaffold . Molecular modeling pointed towards indole nitrogen as the most feasible atom, responsible in stobadine and its new congeners for their antioxidant properties and for its capability to react with free radicals, creating more stable and less reactive nitrogen-free centered radical .Chemical Reactions Analysis
Stobadine dihydrochloride was found to exert antioxidant activity, thus it possesses the potential to protect various tissues against oxidative stress . It was found to diminish the impairment of the myocardium induced by mechanisms involving reactive oxygen species .Physical And Chemical Properties Analysis
Stobadine dihydrochloride is highly soluble both in water and in lipids . The dipalmitate salt of stobadine is water-insoluble but chemically more stable than the dihydrochloride salt .科学的研究の応用
Antioxidant and Free-Radical Scavenger
Stobadine dihydrochloride is known as an indole-related antioxidant and free-radical scavenger . It has the potential to protect various tissues against oxidative stress .
Pharmacokinetic Studies
Stobadine dihydrochloride has been used in pharmacokinetic studies . It has been administered intravenously or orally to rats in single and repeated doses .
Bioavailability Study
A spectrofluorometric approach was used for the determination of stobadine in dog serum and urine after its administration in the form of either the dihydrochloride or the dipalmitate . This method allowed researchers to perform a bioavailability study .
Long-term Toxicological Study
The same spectrofluorometric approach was also used to perform a long-term toxicological study .
Treatment of Adjuvant Arthritis
Stobadine dihydrochloride has been tested for its therapeutic potential in reducing oxidative stress in adjuvant arthritis .
Protection of High-Molar-Mass Hyaluronan
Stobadine dihydrochloride has shown protective effects against reactive oxygen species formed during Cu (II) ions and ascorbate-induced degradation of high-molar-mass hyaluronan .
Drug Design and Synthesis
Modification of the stobadine molecule by aromatic electron donating substitution was found to enhance the intrinsic free radical scavenging activity . Variation of the N2 substituent afforded a synthetically accessible way to modulate the biological availability without affecting significantly the free radical scavenging activity .
作用機序
Target of Action
Stobadine dihydrochloride, also known as (4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride, primarily targets the ADRA1 (Adrenergic receptor alpha-1) as an antagonist . The role of this receptor is crucial in the cardiovascular system, endocrinology, and metabolic disease .
Mode of Action
Stobadine dihydrochloride interacts with its target, the ADRA1 receptor, by acting as an antagonist . This interaction results in the inhibition of the receptor, thereby modulating the physiological responses mediated by the receptor .
Biochemical Pathways
Stobadine dihydrochloride affects the biochemical pathways related to oxidative stress . It acts as a potent antioxidant and free radical scavenger . This action helps in protecting various tissues against oxidative stress .
Pharmacokinetics
In pharmacokinetic and toxicokinetic studies, stobadine dihydrochloride was administered intravenously or orally to rats in single and repeated doses . Liquid-liquid extraction was used for selective isolation of stobadine dihydrochloride and its metabolites from the biological matrix, followed by liquid scintillation quantification . These studies help in understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of stobadine dihydrochloride and their impact on its bioavailability .
Result of Action
The molecular and cellular effects of stobadine dihydrochloride’s action are primarily related to its antioxidant activity . It prevents free radical-induced alterations in ER membrane fluidity . Moreover, it has been found to exert numerous positive effects on human health due to its ability to regulate oxidative status .
Action Environment
The action, efficacy, and stability of stobadine dihydrochloride can be influenced by various environmental factors. For instance, the method of administration (intravenous or oral) and the biological matrix can impact the bioavailability of the compound . Furthermore, the presence of other compounds in the system can also affect the action of stobadine dihydrochloride .
将来の方向性
特性
IUPAC Name |
(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H/t11-,13-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLFAMANDIWUKH-JBUFHSOLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,4-dimethylphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2589302.png)

![3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-methylsulfanylbenzamide](/img/structure/B2589312.png)


![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-isobutyryl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2589317.png)




![(E)-1-isopentyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B2589322.png)
